N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide
説明
特性
IUPAC Name |
N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-13-22-20-15-10-17(28-3)18(29-4)11-16(15)23-21(26(20)24-13)30-12-19(27)25(2)14-8-6-5-7-9-14/h10-11,14H,5-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGOTLPQOQNRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)N(C)C4CCCCC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide is a synthetic compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer and antimicrobial properties. This article reviews its biological activity based on various studies and data sources.
- Molecular Formula : CHNOS
- Molecular Weight : 443.6 g/mol
- CAS Number : 1251606-81-1
Anticancer Activity
Recent studies have indicated that N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | Log GI(50) | Activity |
|---|---|---|
| HOP-92 | -6.01 | Non-small cell lung cancer |
| U251 | -6.00 | CNS cancer |
These results suggest that the compound selectively influences specific cancer types, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. In vitro studies have reported its antibacterial activity against various strains. The minimum inhibitory concentration (MIC) values were assessed to determine its efficacy:
| Microorganism | MIC (mg/L) | Activity |
|---|---|---|
| E. coli | 1 | High |
| S. aureus | 0.5 | Moderate |
These findings highlight the compound's potential as a therapeutic agent in treating bacterial infections .
The biological activity of N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : It could interact with DNA or RNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may modulate the activity of certain receptors linked to cell signaling pathways.
Further research is needed to elucidate the precise molecular targets and pathways involved in its action .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazoloquinazoline derivatives similar to N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide:
- A study reported that derivatives with similar structures exhibited significant anticancer properties against non-small cell lung cancer and CNS cancer cell lines.
- Another investigation highlighted the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria.
These studies collectively underscore the therapeutic potential of this class of compounds in oncology and infectious diseases .
科学的研究の応用
Chemistry
In the field of chemistry, N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications and reactions such as oxidation and reduction processes.
Biology
This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . The triazoloquinazoline derivatives are known for their diverse biological activities, including:
- Antiviral Activity : Research has indicated that compounds similar to N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide exhibit antiviral properties against various viruses by inhibiting their replication mechanisms .
- Anticancer Potential : Studies suggest that this compound may have therapeutic applications in treating cancer due to its ability to modulate pathways involved in tumor growth and proliferation .
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential against diseases such as cancer and infections. Its mechanism of action involves binding to specific molecular targets (e.g., enzymes or receptors), leading to modulation of their activity. This interaction can result in various biological effects that may be beneficial in treating specific conditions.
Case Study: Antiviral Efficacy
A recent study focused on the antiviral efficacy of triazoloquinazoline derivatives demonstrated that compounds with similar structures to N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide showed significant inhibition of viral replication in cell cultures. The study provided insights into structure-activity relationships that could guide future drug design efforts aimed at combating viral infections .
Case Study: Cancer Therapeutics
Another investigation highlighted the potential of this compound in cancer therapy. By targeting specific signaling pathways associated with cell proliferation and survival, researchers found that it could effectively inhibit tumor growth in preclinical models. The findings suggest a promising avenue for further exploration in clinical settings .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related analogues, emphasizing substituent variations and their implications:
Q & A
Q. What are the key considerations for synthesizing N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the cyclization of precursors (e.g., anthranilic acid derivatives) to form the triazoloquinazoline core . Key steps include nucleophilic substitution reactions to introduce the sulfanyl group and subsequent acylation. To optimize purity:
- Use HPLC or column chromatography for purification .
- Control reaction conditions (e.g., temperature at 60–80°C, pH 7–9) to minimize side products .
- Employ catalysts like triethylamine (TEA) to enhance reaction efficiency .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : To confirm substituent positions and molecular integrity (e.g., methoxy groups at C8/C9 and methyl at C2) .
- IR Spectroscopy : Identify functional groups like amide C=O (~1650 cm⁻¹) and sulfanyl S–H (~2550 cm⁻¹) .
- Mass Spectrometry (LC-MS) : Validate molecular weight (463.60 g/mol) and detect impurities .
- X-ray Diffraction : Resolve crystal structure and confirm stereochemistry .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer : Initial screens should focus on:
- Enzyme Inhibition : Test against COX-2 (via cyclooxygenase activity assays) due to structural similarity to anti-inflammatory triazoloquinazolines .
- Antimicrobial Activity : Use Kirby-Bauer disc diffusion with Staphylococcus aureus and Escherichia coli at 50–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different studies (e.g., variable IC₅₀ values)?
- Methodological Answer : Contradictions often arise from assay conditions or structural analogs. To address this:
- Standardize Assays : Use identical cell lines (e.g., HepG2) and incubation times (24–48 hrs) .
- Validate Target Engagement : Employ SPR (surface plasmon resonance) to measure direct binding to COX-2 .
- Leverage In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ .
Q. What structural modifications enhance selectivity for COX-2 over COX-1?
- Methodological Answer : To improve selectivity:
- Substituent Engineering : Replace the methyl group at C2 with bulkier substituents (e.g., trifluoromethyl) to sterically hinder COX-1 binding .
- Electron-Withdrawing Groups : Introduce fluoro or nitro groups at C8/C9 to stabilize interactions with COX-2’s hydrophobic pocket .
- Pharmacophore Refinement : Use QSAR (quantitative structure-activity relationship) models to optimize logP values (<3.5) for reduced off-target effects .
Q. How can synthetic yields be improved without compromising stereochemical integrity?
- Methodological Answer : Key strategies include:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) while maintaining >90% yield .
- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric acylation steps to preserve stereochemistry .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
